![molecular formula C19H21N3O4S2 B2370203 3-[3-(2-乙氧基苯基)-1,2,4-恶二唑-5-基]-1-(2-噻吩基磺酰基)哌啶 CAS No. 1105215-42-6](/img/structure/B2370203.png)

3-[3-(2-乙氧基苯基)-1,2,4-恶二唑-5-基]-1-(2-噻吩基磺酰基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

A one-pot synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, is reported . The reaction sequence, featuring a second stage copper-catalyzed 1,3,4-oxadiazole arylation, was found to tolerate (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .Molecular Structure Analysis

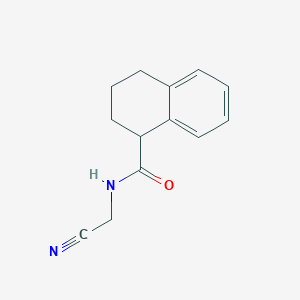

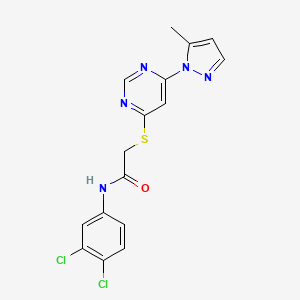

The molecular structure of ETP-469 is characterized by the presence of a 1,2,4-oxadiazole ring, a piperidine ring, and a thiophene ring. The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis

The 1,3,4-oxadiazole ring in ETP-469 is known to exhibit various antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral . The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has depended on carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines, or N-acyl hydrazones—synthetic precursors poised to undergo oxadiazole synthesis via dehydrative or oxidative methods .科学研究应用

合成和生物学评估

- 1,3,4-恶二唑类化合物的合成,包括与查询化合物相似的衍生物,已得到广泛的研究。这些化合物已通过一系列步骤合成,包括将有机酸转化为相应的酯、酰肼,然后转化为 5-取代-1,3,4-恶二唑-2-硫醇。这些合成的化合物已显示出抑制丁酰胆碱酯酶 (BChE) 酶的潜力,并已进行分子对接研究,以了解它们在人 BChE 蛋白活性位点的结合亲和力和方向 (Khalid 等人,2016).

抗菌特性

- 对 1,3,4-恶二唑化合物 N-取代衍生物的研究揭示了对革兰氏阴性菌和革兰氏阳性菌的中等至显着的抗菌活性。这些衍生物已通过一系列反应合成,包括苯磺酰氯与异烟酸乙酯的转化以及进一步的反应以生成目标化合物 (Khalid 等人,2016).

抗癌潜力

- 已合成并评估了哌啶-4-羧酸乙酯附着的 1,3,4-恶二唑杂合物的抗癌剂潜力。一些合成的化合物对癌细胞系显示出有希望的结果,表明这些衍生物作为抗癌剂的潜力。然而,需要进一步的体内研究进行治疗验证 (Rehman 等人,2018).

结构分析和 DFT 计算

- 已对新型 1,3,4-恶二唑衍生物进行晶体结构研究和密度泛函理论 (DFT) 计算。这些研究对于理解分子的亲电和亲核性质的反应位点至关重要,这对于设计药物和其他治疗剂至关重要 (Kumara 等人,2017).

未来方向

The 1,3,4-oxadiazole motifs are prominent in materials and medicinal chemistry, imparting favorable pharmacokinetic properties and increased hydrolytic stability when applied as ester and amide bioisosteres . They are currently under investigation for their activity as anticancer, antimicrobial, and antiviral agents . The future directions for ETP-469 and similar compounds could involve further exploration of their potential as new drugs, given their promising properties .

作用机制

Target of Action

It is known that 1,2,4-oxadiazoles, a key structural component of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

1,2,4-oxadiazoles have been studied for their potential as anti-infective agents . The mode of action of such agents typically involves interaction with specific targets in the infectious organism, leading to inhibition of essential biochemical processes.

Biochemical Pathways

Anti-infective agents generally work by disrupting essential biochemical pathways in the infectious organism, leading to its death or inhibition of growth .

Result of Action

The general result of the action of anti-infective agents is the death or inhibition of growth of the infectious organism, leading to the resolution of the infection .

属性

IUPAC Name |

3-(2-ethoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-3-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S2/c1-2-25-16-9-4-3-8-15(16)18-20-19(26-21-18)14-7-5-11-22(13-14)28(23,24)17-10-6-12-27-17/h3-4,6,8-10,12,14H,2,5,7,11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUIZIIHOSHCIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)C3CCCN(C3)S(=O)(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2370124.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-yl-1-propylquinolin-4(1H)-one](/img/structure/B2370127.png)

![3-[4-(Methylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2370131.png)

![7,9-dimethyl-1-(2-methylbenzyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2370132.png)

![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2370134.png)

![N-(4-acetylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2370140.png)

![1-benzothiophen-2-yl-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B2370142.png)

![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate](/img/structure/B2370143.png)